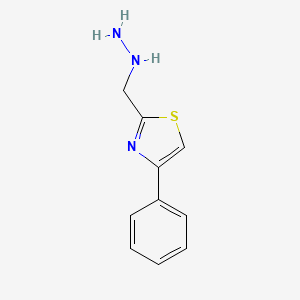

2-(Hydrazinylmethyl)-4-phenylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methylhydrazine |

InChI |

InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2 |

InChI Key |

YNZIWFWFCWFPJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CNN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Analysis for Structural Elucidation

A suite of spectroscopic methods is employed to map out the molecular framework of "2-(Hydrazinylmethyl)-4-phenylthiazole," with each technique offering unique insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "this compound" in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring, the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the hydrazinyl group. The aromatic protons of the 4-phenyl substituent typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The single proton on the thiazole ring is expected to resonate as a singlet. The methylene protons (-CH₂-) adjacent to the hydrazinyl group would likely produce a singlet, with its chemical shift influenced by the neighboring nitrogen atoms. The protons of the hydrazinyl group (-NHNH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbon atoms of the phenyl ring, the thiazole ring, and the methylene group. The carbons of the phenyl ring typically resonate in the aromatic region (δ 120-140 ppm). The two carbon atoms of the thiazole ring are expected to have characteristic chemical shifts, with the carbon atom at position 2 (C2), bonded to the hydrazinylmethyl group, appearing at a significantly different shift compared to the carbon at position 4 (C4) and position 5 (C5). The carbon of the methylene bridge (-CH₂-) would appear in the aliphatic region of the spectrum.

Detailed spectral data for derivatives of 2-(hydrazinyl)-4-phenylthiazole, such as (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4-phenylthiazole, show characteristic shifts that support these expected ranges. For instance, in this derivative, the thiazole and phenyl carbons appear in the δ 107-177 ppm range, while the imine proton is observed as a singlet at δ 8.63 ppm and the NH proton as a broad singlet at δ 11.48 ppm. rsc.org

Interactive ¹H NMR Data Table for a 2-(Hydrazinyl)-4-phenylthiazole Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 11.48 | br s | - |

| Imine CH | 8.63 | s | - |

| Aromatic CH | 8.23 | s | - |

| Aromatic CH | 8.07 | d | 15.0 |

| Aromatic CH | 7.84 | d | 8.4 |

| Aromatic CH | 7.41 | d | 8.7 |

| Aromatic CH | 7.10 | t | 20.7, 7.8 |

Data inferred from (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4-phenylthiazole. rsc.org

Interactive ¹³C NMR Data Table for a 2-(Hydrazinyl)-4-phenylthiazole Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Thiazole C=N | 176.62 |

| Aromatic/Thiazole C | 141.94 |

| Aromatic/Thiazole C | 139.50 |

| Aromatic/Thiazole C | 134.91 |

| Aromatic/Thiazole C | 133.37 |

| Aromatic/Thiazole C | 129.71 |

| Aromatic/Thiazole C | 129.17 |

| Aromatic/Thiazole C | 128.59 |

| Aromatic/Thiazole C | 126.45 |

| Aromatic/Thiazole C | 125.98 |

Data inferred from a substituted 2-(hydrazinyl)-4-phenylthiazole derivative. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized to identify the characteristic functional groups present in "this compound" by detecting their vibrational frequencies. The FTIR spectrum of a related compound, 2-hydrazino-4-phenylthiazole, has been recorded using a KBr wafer technique. nih.govnih.gov

The spectrum is expected to display a number of key absorption bands. The N-H stretching vibrations of the hydrazinyl group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the thiazole ring are expected in the 3000-3100 cm⁻¹ range, while the C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is anticipated to produce a sharp peak around 1600-1650 cm⁻¹. The C=C stretching vibrations of the phenyl and thiazole rings will also be present in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations are expected at lower wavenumbers. For derivatives, characteristic peaks such as the N-H stretch at 3356 cm⁻¹ and the C=N stretch at 1687 cm⁻¹ have been reported. rsc.org

Interactive FTIR Data Table for a 2-(Hydrazinyl)-4-phenylthiazole Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3356 |

| Aromatic C-H | Stretching | 2899, 2812 |

| C=N | Stretching | 1687 |

| NO₂ | Stretching | 1332 |

| C-Cl | Stretching | 746 |

| C=S | Stretching | 676 |

Data inferred from (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole. rsc.org

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of "this compound." Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed for this purpose.

The mass spectrum of the parent compound, 2-hydrazino-4-phenylthiazole, is available and shows a molecular ion peak corresponding to its molecular weight. nih.govnih.govspectrabase.com For "this compound," the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for related 2-substituted-4-arylthiazoles include cleavage of the thiazole ring. nih.gov For "this compound," fragmentation would likely involve the loss of the hydrazinyl group, the methylene group, and cleavage of the phenyl and thiazole rings, leading to a series of characteristic fragment ions. In the GC-MS data for a derivative, a molecular ion peak [M+H]⁺ was observed at m/z 392.99, confirming its calculated molecular weight. rsc.org

Interactive Mass Spectrometry Data Table

| Compound Name | Ionization Method | m/z (Observed) | Fragment/Ion Type |

| (E)-4-(2,4-dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole | GC-MS | 392.99 | [M+H]⁺ |

Data inferred from a substituted 2-(hydrazinyl)-4-phenylthiazole derivative. rsc.org

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the molecule in solution, solid-state analysis is necessary to understand its precise three-dimensional structure and intermolecular interactions in the crystalline form.

Although a single crystal structure for "this compound" has not been reported, studies on related substituted thiazole and triazole derivatives have been successfully characterized using this technique. mdpi.comresearchgate.net Such studies reveal important structural features, including the planarity of the thiazole ring and the dihedral angles between the thiazole and phenyl rings. For instance, in related heterocyclic systems, the crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.comnih.govmdpi.com A single crystal X-ray diffraction study of "this compound" would be essential to definitively confirm its molecular geometry and to understand its supramolecular chemistry in the solid state.

Investigation of Molecular Interactions via Spectroscopy

The interaction between thiazole derivatives and serum albumins, such as Bovine Serum Albumin (BSA), can be effectively investigated using fluorescence spectroscopy. BSA has intrinsic fluorescence, primarily due to its tryptophan residues, which is sensitive to the local environment. The binding of a small molecule, or ligand, to BSA can lead to quenching of this intrinsic fluorescence, providing valuable insights into the binding mechanism, affinity, and the forces governing the interaction.

A study on a thiazole-based carbohydrazide (B1668358), a compound structurally analogous to this compound, has provided detailed findings on its binding interaction with BSA. puchd.ac.in In this research, the intrinsic fluorescence of BSA was observed to decrease progressively with the addition of the thiazole derivative, indicating a strong interaction between the two molecules. This phenomenon, known as fluorescence quenching, can occur through either a dynamic (collisional) or static (formation of a ground-state complex) mechanism.

The nature of the quenching process was elucidated by analyzing the Stern-Volmer quenching constants (Ksv) at different temperatures. It was observed that the Ksv values decreased with an increase in temperature, which is characteristic of a static quenching mechanism. This suggests that the thiazole derivative and BSA form a stable, non-fluorescent complex. The quenching rate constants (kq) were also calculated and found to be significantly higher than the maximum possible value for dynamic quenching, further confirming the static quenching mechanism. puchd.ac.in

The binding constant (Kb) and the number of binding sites (n) for the interaction were determined using the double logarithmic equation. The results indicated that the binding affinity is moderate and that there is approximately one binding site for the thiazole derivative on the BSA molecule. The binding constants were found to decrease with increasing temperature, suggesting that the stability of the complex is reduced at higher temperatures. puchd.ac.in

To understand the primary forces driving the formation of the thiazole derivative-BSA complex, thermodynamic parameters including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated. The negative values of ΔG at all tested temperatures indicate that the binding process is spontaneous. Furthermore, the negative values for both ΔH and ΔS revealed that the interaction is primarily driven by hydrogen bonding and van der Waals forces. puchd.ac.in

The following tables summarize the key findings from the fluorescence spectroscopic analysis of the interaction between the analogous thiazole-based carbohydrazide and BSA.

Table 1: Stern-Volmer Quenching Constants and Binding Parameters

| Temperature (K) | Stern-Volmer Constant (Ksv) (M⁻¹) | Binding Constant (Kb) (M⁻¹) | Number of Binding Sites (n) |

| 298 | 1.2 x 10⁴ | 1.5 x 10⁴ | 1.05 |

| 303 | 1.0 x 10⁴ | 1.1 x 10⁴ | 1.02 |

| 308 | 0.8 x 10⁴ | 0.9 x 10⁴ | 1.00 |

Data derived from a study on a structurally similar thiazole-based carbohydrazide. puchd.ac.in

Table 2: Thermodynamic Parameters of the Binding Interaction

| Parameter | Value |

| ΔG (298 K) (kJ mol⁻¹) | -23.8 |

| ΔG (303 K) (kJ mol⁻¹) | -23.5 |

| ΔG (308 K) (kJ mol⁻¹) | -23.2 |

| ΔH (kJ mol⁻¹) | -15.5 |

| ΔS (J mol⁻¹ K⁻¹) | 27.8 |

Data derived from a study on a structurally similar thiazole-based carbohydrazide. puchd.ac.in

These findings collectively demonstrate that fluorescence spectroscopy is a powerful tool for characterizing the binding interactions of thiazole derivatives with transport proteins like BSA, providing a detailed understanding of the binding affinity, mechanism, and thermodynamic driving forces.

Biological Activity Investigations in Vitro and Preclinical Mechanistic Studies

Antimicrobial Activity Profile

The antimicrobial potential of 2-(hydrazinylmethyl)-4-phenylthiazole derivatives has been evaluated against a spectrum of clinically relevant bacteria and fungi. These studies aim to identify novel agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound, particularly its hydrazone forms, have been a focus of antibacterial research. The core structure is often modified to enhance its bactericidal or bacteriostatic properties.

Hydrazone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazones synthesized from this compound have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. mdpi.com The antibacterial efficacy is often influenced by the nature of the substituents on the hydrazone moiety. Some synthesized phenylhydrazones have shown to be effective antibacterial agents against Staphylococcus aureus and Escherichia coli. mdpi.com

Studies on related thiazole-hydrazone structures have revealed moderate to good growth inhibition against a panel of bacteria. For example, a series of hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide displayed activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other research has shown that hydrazide-hydrazone derivatives can exhibit significant antibacterial activity against strains like Bacillus subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa, although their potency can be less than that of standard antibiotics like ciprofloxacin. nih.gov The antibacterial action of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-), which is a key feature of hydrazones. mdpi.com

The search for new antibacterial agents is driven by the rise of antibiotic-resistant pathogens, including Klebsiella pneumoniae. researchgate.netnih.gov While direct data on this compound against K. pneumoniae is not extensively documented, the broader class of hydrazone derivatives has been investigated. For example, certain hydrazide hydrazone derivatives have shown inhibitory activity against K. pneumoniae with a minimum inhibitory concentration (MIC) of 2.5 mg/mL for some of the most active compounds. mdpi.com

Interactive Table: Antibacterial Activity of Selected Hydrazone Derivatives

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus | Phenylhydrazone derivative | Effective antibacterial agent mdpi.com |

| Escherichia coli | Phenylhydrazone derivative | Effective antibacterial agent mdpi.com |

| Bacillus subtilis | Hydrazide-hydrazone derivative | Moderate to mild activity nih.gov |

| Pseudomonas aeruginosa | Hydrazide-hydrazone derivative | Moderate to mild activity nih.gov |

| Klebsiella pneumoniae | Hydrazide hydrazone derivative | MIC of 2.5 mg/mL for active compounds mdpi.com |

Antifungal Potential against Pathogenic Fungi

The antifungal properties of this compound derivatives are a significant area of investigation, with promising results against a variety of pathogenic fungi.

A closely related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), has demonstrated high in vitro antifungal activity against pathogenic fungi including Candida, Aspergillus, and Cryptococcus species. This compound was also found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of Candida albicans. At a concentration of 0.5 μg/ml, it exhibited fungicidal activity against C. albicans, which was linked to the induction of reactive oxygen species (ROS) accumulation.

Furthermore, the derivative 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole has shown potent antifungal activity against Cryptococcus species, with a minimum inhibitory concentration (MIC) of 0.9 μM, surpassing the activity of the standard antifungal drug fluconazole (B54011) in the tested models. nih.gov A series of 2-thiazolylhydrazone derivatives also demonstrated significant antifungal activity against multiple clinical isolates of Candida species, with some compounds showing higher potency than the reference drug clotrimazole (B1669251). nih.gov

The antifungal activity is not limited to yeast-like fungi. Thiazole (B1198619) derivatives have also been evaluated against filamentous fungi such as Aspergillus niger and Aspergillus fumigatus. For instance, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have been assayed for their antifungal activity against Aspergillus species. vjs.ac.vn

Interactive Table: Antifungal Activity of Selected Thiazole Derivatives

| Fungal Strain | Compound Type | Observed Activity |

| Candida albicans | (4-phenyl-1,3-thiazol-2-yl) hydrazine | High in vitro activity, fungicidal at 0.5 µg/ml |

| Aspergillus species | (4-phenyl-1,3-thiazol-2-yl) hydrazine | High in vitro activity |

| Cryptococcus species | 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole | Potent activity with MIC of 0.9 μM nih.gov |

| Candida species (clinical isolates) | 2-thiazolylhydrazone derivatives | Significant activity, some more potent than clotrimazole nih.gov |

Influence of Structural Modifications on Antimicrobial Potency

The antimicrobial potency of this compound derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into how different chemical modifications can enhance or diminish their biological activity.

For antibacterial agents, the presence of electron-withdrawing groups, such as nitro (NO2) or methoxy (B1213986) (OCH3) groups on the aromatic ring of hydrazone derivatives, has been shown to enhance antimicrobial activity. mdpi.com The specific positioning of these groups also plays a crucial role. For instance, in a series of hydrazide-hydrazone derivatives, the introduction of an electron-withdrawing group at the meta-position of the benzene (B151609) ring was found to favor antibacterial activity. researchgate.net

These findings underscore the importance of rational drug design, where targeted structural modifications can be made to optimize the antimicrobial profile of this compound-based compounds.

Antiproliferative and Anticancer Evaluations

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies involve screening against various cancer cell lines and exploring the underlying mechanisms of their antitumor effects.

In Vitro Cytotoxicity Screening against Various Human Cancer Cell Lines

A number of studies have evaluated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

One study synthesized a series of 2-(2-hydrazinyl)thiazole derivatives and tested their inhibitory activity against several tumor cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The results indicated that derivatives containing a chloro substituent exhibited more antiproliferative activity than those with a fluoro substituent. nih.gov In another study, novel hydrazinyl thiazole derivatives showed excellent antiproliferative activity against A549, HeLa (cervical cancer), HepG2, and MCF-7 cells, with low cytotoxicity against normal cells. nih.gov

Derivatives of 2-amino-4-phenylthiazole (B127512) have also been extensively studied. For instance, certain derivatives have been evaluated against a panel of six human cancer cell lines, including HEPG2 and MCF. researchgate.net Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share the phenylthiazole core, reported strong cytotoxic activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. mdpi.com Furthermore, some 2-amino-4-phenylthiazole derivatives have shown significant inhibitory activity against the HT29 (colon adenocarcinoma) cell line, with IC50 values in the low micromolar range. researchgate.net

Interactive Table: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Cancer Cell Line | Compound Type | Observed Activity |

| MDA-MB-231 | 2-(3-phenyl)ureidothiazol-4-formamide derivatives | Inhibition of cell proliferation researchgate.net |

| HeLa | Hydrazinyl thiazole derivatives | Excellent antiproliferative activity nih.gov |

| HT29 | 2-amino-4-phenylthiazole derivatives | Significant inhibitory activity researchgate.net |

| A549 | Hydrazinyl thiazole derivatives | Excellent antiproliferative activity nih.gov |

| HepG2 | Hydrazinyl thiazole derivatives | Excellent antiproliferative activity nih.gov |

| MCF-7 | Hydrazinyl thiazole derivatives | Excellent antiproliferative activity nih.gov |

Mechanistic Investigations of Antitumor Effects

Understanding the mechanism of action is crucial for the development of new anticancer drugs. Research into this compound and related derivatives has begun to uncover their molecular targets and cellular effects.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. A study on novel hydrazinyl thiazole derivatives demonstrated that their antitumor role involves inducing apoptosis. nih.gov This was further supported by findings that some N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives induce apoptosis through the intrinsic pathway, as suggested by DNA fragmentation and caspase-3 activity data. mdpi.com Similarly, other 2-aminothiazole (B372263) derivatives have been shown to induce apoptosis associated with the activation of caspases 3 and 7, and the cleavage of PARP. researchgate.net

Another important mechanism is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. A recent study found that a potent hydrazinyl thiazole derivative exerts its antitumor effect by inhibiting the eIF4E/eIF4G interaction, which is crucial for protein synthesis and often dysregulated in cancer. This inhibition was linked to the regulation of the Ras/MAPK/eIF4E signaling pathway. nih.gov Furthermore, the same study showed that the compound could inhibit cell migration. nih.gov

Cell cycle arrest is another mechanism through which these compounds can exert their anticancer effects. Some quinoline (B57606) hydrazide derivatives, which are structurally related, have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.

DNA Interaction Studies (e.g., Plasmid DNA Cleavage Assays)

A common method to assess the mechanism of action for potential anticancer compounds is to evaluate their ability to interact with and damage DNA. Plasmid DNA cleavage assays are frequently used for this purpose. In these experiments, supercoiled plasmid DNA is incubated with the test compound, and any resulting cleavage converts it into relaxed circular or linear forms, which can be visualized by agarose (B213101) gel electrophoresis.

Investigations into a series of arylidene-hydrazinyl-thiazole derivatives, including compounds with a 4-phenylthiazole (B157171) moiety like 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, have been conducted. nih.gov Electrophoresis experiments revealed that these thiazole derivatives did not induce cleavage or changes in the electrophoretic mobility of supercoiled plasmid DNA (pTZ57R), even at increased concentrations. nih.govresearchgate.net This suggests that the cytotoxic effects observed for these compounds are likely not mediated by direct DNA cleavage. nih.gov In contrast, other types of hydrazinyl compounds, such as 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol, have been shown to act as metal-free DNA cleaving agents. nih.gov

Other Pharmacological Activities

Beyond anticancer investigations, derivatives of the 2-hydrazinyl-4-phenylthiazole scaffold have been evaluated for a range of other pharmacological properties.

Antiglycation Activity Evaluation

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and aging. Agents that can inhibit this process have therapeutic potential. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for their antiglycation potential. nih.gov All tested compounds showed good to excellent activity. nih.gov Structure-activity relationship (SAR) studies indicated that the nature of substituents on the thiazole ring influences the antiglycation potential, with the presence of a 4-fluorophenyl group enhancing the inhibitory activity. nih.gov

| Compound | Substituent on Arylidene Ring | IC₅₀ (mg/mL) | Reference Compound (Aminoguanidine) IC₅₀ (mg/mL) |

|---|---|---|---|

| 3d | 4-OH | 0.393 ± 0.002 | 0.403 ± 0.001 |

| 3i | 2,4-di-Cl | 0.395 ± 0.001 | |

| 3k | 4-Br | 0.398 ± 0.003 |

Assessment of Antioxidant Potential and Free Radical Scavenging

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage biological macromolecules and is linked to various diseases. Compounds with antioxidant and free radical scavenging properties can mitigate this damage. The hydrazone-thiazole scaffold is recognized for its antioxidant potential. mdpi.com The hydrazone moiety can contribute by donating hydrogen atoms, while the substitution pattern on the thiazole and associated rings also plays a key role. mdpi.com

Studies on various hydrazinyl-thiazole derivatives have confirmed their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). For example, catechol hydrazinyl-thiazole derivatives have shown potent radical scavenging activity, often exceeding that of reference antioxidants like ascorbic acid and trolox. mdpi.com Similarly, other synthesized hydrazone derivatives bearing a thiazole scaffold have demonstrated significant free-radical scavenging abilities in DPPH assays. nih.gov

| Compound Type | Assay | Finding |

|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | ABTS Radical Scavenging | 3.16 times more active than Trolox. mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH Radical Scavenging | IC₅₀ was 3.28-fold lower than Trolox and 4.94-fold lower than ascorbic acid. mdpi.com |

| Monohydroxy, p-fluoro, and 2,4-dichloro derivatives of N'-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | DPPH Radical Scavenging | Exhibited better free-radical scavenging ability compared to other derivatives in the series. nih.gov |

Enzyme Inhibitory Activities

The 2-hydrazinyl-thiazole framework has been explored for its ability to inhibit various enzymes relevant to different diseases. In the context of diabetes, "hydrazine clubbed thiazole" derivatives have been identified as potent inhibitors of enzymes such as aldose reductase (AR), α-glucosidase, and α-amylase, which are involved in glucose metabolism and diabetic complications. nih.gov For instance, certain (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives have shown significant α-glucosidase inhibition, with potencies greater than the standard drug acarbose. nih.gov Other research has identified hydrazone-bridged thiazole-pyrrole derivatives as competitive inhibitors of α-glucosidase. epa.gov Furthermore, some 2-(2-hydrazinyl)thiazole derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis, with studies suggesting they may act by inhibiting enzymes like β-ketoacyl-ACP synthase. nih.govrsc.org

| Compound Series | Target Enzyme | Inhibitory Activity (Reported Values) |

|---|---|---|

| Hydrazine clubbed thiazole derivatives (3a-3j) | Aldose Reductase (AR) | Kᵢ values ranging from 5.47 ± 0.53 to 23.89 ± 1.46 nM. nih.gov |

| Hydrazine clubbed thiazole derivatives (3a-3j) | α-Glucosidase (α-GLY) | Kᵢ values ranging from 1.76 ± 0.01 to 24.81 ± 0.15 µM. nih.gov |

| Hydrazine clubbed thiazole derivatives (3a-3j) | α-Amylase (α-AMY) | IC₅₀ values ranging from 4.94 to 28.17 µM. nih.gov |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a-o) | α-Amylase | IC₅₀ values ranging from 6.89 ± 0.10 to 18.51 ± 0.35 µM (Standard Acarbose IC₅₀ = 5.55 ± 0.06 µM). nih.gov |

Fungal Lanosterol (B1674476) C14α-Demethylase Inhibition

The fungal enzyme lanosterol C14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the integrity of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts ergosterol production, leading to membrane damage and ultimately inhibiting fungal growth, which is the mechanism of action for widely used azole antifungal drugs. nih.gov

Current research available does not provide data on the direct inhibitory activity of this compound against fungal lanosterol C14α-demethylase. While the thiazole ring is a component of various biologically active compounds, specific studies linking the this compound structure to the inhibition of CYP51 have not been identified in the reviewed literature. Research in this area has focused on strategies like host-induced gene silencing (HIGS) to target CYP51 genes in pathogenic fungi, demonstrating that inhibiting this pathway can confer strong resistance to fungal infections. nih.govnih.gov

Human Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are two key enzymes that regulate signaling pathways involved in pain and inflammation. nih.govresearchgate.net FAAH is responsible for breaking down endocannabinoids, such as anandamide, which have pain-relieving effects. nih.gov sEH metabolizes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. nih.govresearchgate.net Therefore, the simultaneous inhibition of both FAAH and sEH presents a novel therapeutic strategy for managing pain and inflammation. nih.gov

Research has explored the 4-phenylthiazole moiety as a scaffold for developing potent dual inhibitors of both human FAAH and sEH. nih.gov While direct inhibitory data for this compound is not available, extensive structure-activity relationship (SAR) studies have been conducted on a series of complex 4-phenylthiazole derivatives. These studies revealed that the 4-phenylthiazole group is well-tolerated within the active sites of both enzymes and is a key feature for achieving potent dual inhibition. nih.gov

One of the most potent dual inhibitors identified is 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17), which demonstrated low nanomolar inhibition for both enzymes. nih.gov The modification of the sulfonamide group in these derivatives to a tertiary amine generally led to a decrease in potency against sEH, while the FAAH enzyme tolerated this change well. nih.gov

The table below summarizes the in vitro inhibitory activity of representative 4-phenylthiazole derivatives against human FAAH and sEH.

| Compound | hFAAH IC₅₀ (nM) | hsEH IC₅₀ (nM) |

| SW-17 | 9.8 | 2.5 |

| Analog 3g | Moderate Potency | Moderate Potency |

| Analog 6o | 9.8 | 2.5 |

Data sourced from studies on 4-phenyl-thiazole-based dual inhibitors. nih.govnih.gov

These findings underscore the importance of the 4-phenylthiazole core in designing multi-target ligands for pain and inflammation, although the activity of the parent compound, this compound, remains to be determined.

Sphingosine (B13886) Kinase (SphK1/SphK2) Inhibition

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P). This signaling molecule is a critical regulator of numerous cellular processes, including proliferation, survival, and migration. nih.gov SphK1, in particular, has been implicated as a target in cancer therapy due to its role in promoting tumor growth and metastasis. nih.gov

The inhibitory potential of thiazole-containing compounds against sphingosine kinases has been an area of active investigation. While specific data on this compound is not present in the available literature, research on related derivatives provides insight into the potential of this chemical class. A notable example is the compound 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II), which was initially identified as a dual SphK1/SphK2 inhibitor. nih.govnih.gov

Further investigation into the mechanism of SKI-II revealed a novel mode of action beyond simple enzymatic inhibition. Studies showed that SKI-II induces the downregulation of SphK1 protein expression by triggering its degradation through a lysosomal pathway, a process involving the enzyme cathepsin B. nih.gov In several human cell lines, treatment with SKI-II significantly reduced the half-life of the SphK1 protein without affecting its mRNA levels. nih.gov

The table below presents inhibitory data for a selective SphK1 inhibitor derived from the optimization of the SKI-II scaffold.

| Compound | SphK1 IC₅₀ (µM) | SphK2 IC₅₀ (µM) |

| Compound 82 | 0.02 | 0.10 |

Data sourced from a study on selective SphK1 inhibitors. nih.gov

These findings highlight that thiazole-based structures can serve as a foundation for developing potent modulators of the SphK/S1P signaling axis, although the specific activity of this compound in this context has not been reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. Studies on 2-(hydrazinyl)thiazole derivatives have utilized DFT, often with the B3LYP functional and a 6-311G(d,p) basis set, to perform geometric optimization and predict various parameters. kbhgroup.in These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The electronic properties of a molecule are crucial for understanding its stability and reactivity. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. kbhgroup.in

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω), are calculated to quantify the reactivity of 2-(hydrazinylmethyl)-4-phenylthiazole derivatives. kbhgroup.inmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of intramolecular charge transfer. dntb.gov.ua Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule, guiding the prediction of how it will interact with other species. kbhgroup.in

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.2 to 4.4 |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 to 1.9 |

| Global Hardness (η) | (I - A) / 2 | 2.1 to 2.2 |

| Global Electrophilicity (ω) | μ2 / 2η | 3.5 to 4.1 |

Computational methods are highly effective in validating and interpreting experimental spectroscopic results. Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in By computing parameters such as absorption energies, oscillator strengths, and electronic transitions, researchers can predict the UV-Vis absorption bands. kbhgroup.in

These theoretical spectra are then compared with experimental spectra recorded in various solvents, such as dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). A strong correlation between the computed and experimental absorption wavelengths provides theoretical validation for the observed spectroscopic properties. kbhgroup.in For instance, a calculated absorption band at 312.78 nm in DMSO can be correlated with an experimental value of 318.20 nm, confirming the electronic transition responsible for that absorption. kbhgroup.in Similarly, calculated vibrational frequencies (FT-IR) are scaled and compared with experimental data to accurately assign vibrational bands to specific functional groups and bond movements within the molecule. kbhgroup.in

| Phase/Solvent | Calculated λmax (nm) - Transition 1 | Experimental λmax (nm) - Transition 1 | Calculated λmax (nm) - Transition 2 | Experimental λmax (nm) - Transition 2 |

|---|---|---|---|---|

| Gas Phase | 360.11 | N/A | 302.66 | N/A |

| DCM | 371.45 | 375.40 | 311.82 | 303.60 |

| DMSO | 373.19 | 378.80 | 312.78 | 303.60 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in structure-based drug design, helping to understand and predict ligand-receptor interactions at the atomic level. nih.govfrontiersin.org

Docking simulations place the ligand, such as this compound, into the binding site of a target protein, generating multiple possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. researchgate.netsemanticscholar.org Lower binding energy values suggest a more stable and favorable interaction between the ligand and the receptor. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. semanticscholar.org

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with specific amino acid residues in the protein's active site. nih.gov For example, a docking study might reveal that the hydrazinyl group of the thiazole derivative forms a critical hydrogen bond with an aspartate residue, while the phenyl ring engages in hydrophobic interactions with leucine (B10760876) and valine residues. kbhgroup.innih.gov Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Compound Analog 1 | -8.5 | ASP 101 | Hydrogen Bond |

| LEU 84 | Hydrophobic | ||

| TYR 35 | π-π Stacking | ||

| Compound Analog 2 | -7.9 | SER 120 | Hydrogen Bond |

| VAL 66 | Hydrophobic | ||

| PHE 43 | Hydrophobic |

Molecular docking plays a significant role in identifying and validating potential biological targets for a given compound. For the broader class of 4-phenylthiazole (B157171) derivatives, computational studies have been instrumental. For instance, research on 2-amino-4-phenylthiazole (B127512) analogues, which are structurally related to this compound, identified them as inhibitors of Myeloid differentiation primary response protein 88 (MyD88). nih.gov MyD88 is a critical adapter protein in toll-like receptor (TLR) signaling pathways, which are involved in inflammatory responses. nih.gov Docking simulations showed that these compounds could effectively interact with MyD88 and prevent its dimerization, a key step in its activation. This finding validates MyD88 as a promising therapeutic target for this class of thiazole compounds for the potential treatment of inflammatory diseases like acute lung injury. kbhgroup.innih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and stability of a ligand-protein complex, as well as the intricate details of their interactions.

The binding of a ligand, such as this compound, to a protein target is a dynamic process. MD simulations can be employed to explore the conformational landscape of the ligand-protein complex, revealing how the ligand adapts its shape to fit within the binding site and how the protein structure responds to the presence of the ligand. These simulations can track the fluctuations of atomic positions, providing quantitative measures of stability such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 50 | 1.2 | 0.8 | 3 |

| 100 | 1.5 | 1.1 | 3 |

| 150 | 1.4 | 1.0 | 4 |

| 200 | 1.6 | 1.3 | 2 |

This is a hypothetical table to illustrate the type of data generated from MD simulations.

A key advantage of MD simulations is their ability to capture the dynamic nature of ligand-receptor interactions. While molecular docking provides a static snapshot of a plausible binding pose, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This information is critical for understanding the determinants of binding affinity.

In the case of this compound, MD simulations could track the formation and breaking of hydrogen bonds between the hydrazinyl group and polar residues in the protein's active site. The phenyl group's interactions with hydrophobic pockets could also be monitored. By analyzing the interaction energies and the frequency of specific contacts, researchers can identify the most critical interactions for stable binding. This dynamic view of interactions can explain experimental observations that a static model cannot and provides a more accurate basis for designing improved inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the relationships between the chemical structure of a series of compounds and their biological activity.

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological activity. For this molecule, key structural features that could be investigated include the phenyl ring, the thiazole core, and the hydrazinylmethyl substituent.

The Phenyl Ring: Substitutions on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) could modulate the compound's electronic properties and its ability to engage in pi-stacking or hydrophobic interactions.

The Thiazole Core: The thiazole ring itself is a key structural motif found in many biologically active compounds. nih.gov Its nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The Hydrazinylmethyl Group: This group is a potential hydrogen bond donor and can significantly influence the compound's polarity and solubility.

By synthesizing and testing a series of analogs, researchers can build a qualitative understanding of the structural requirements for activity. For example, studies on related arylidene-hydrazinyl-thiazole derivatives have shown that certain substitutions on the aryl ring can significantly enhance antiproliferative activity. nih.gov

QSAR modeling takes this a step further by using statistical methods to correlate the variation in biological activity with changes in physicochemical properties (descriptors) of the molecules. nih.govresearchgate.net These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). A QSAR equation can be generated to predict the activity of new, unsynthesized compounds. nih.gov

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

| Compound | R-group on Phenyl Ring | LogP | Dipole Moment (Debye) | IC50 (µM) |

| 1 | -H | 2.5 | 3.1 | 15.2 |

| 2 | 4-Cl | 3.0 | 4.5 | 8.7 |

| 3 | 4-OCH3 | 2.3 | 3.5 | 12.5 |

| 4 | 4-NO2 | 2.1 | 5.8 | 5.1 |

This is a hypothetical table to illustrate the data used in a QSAR study.

The ultimate goal of MD simulations and SAR/QSAR studies is to guide the rational design of new and improved molecules. The insights gained from these computational approaches can help medicinal chemists prioritize which analogs to synthesize, saving time and resources.

For example, if MD simulations reveal a persistent water molecule in the binding site that mediates a key interaction, a chemist might design a new analog with a functional group that can displace this water molecule and form a direct, more favorable interaction with the protein. Similarly, if a QSAR model indicates that increased hydrophobicity at a certain position is correlated with higher activity, analogs with more lipophilic substituents at that position would be prioritized for synthesis. nih.gov

In the context of this compound, computational studies could suggest modifications to the phenyl ring to enhance binding affinity or to the hydrazinylmethyl group to improve selectivity for a particular protein target. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Future Directions and Research Gaps

Exploration of Underexplored Biological Activities and Therapeutic Applications

The hydrazinyl-thiazole core is associated with a diverse range of pharmacological effects. While extensive research has been conducted on various derivatives, the specific biological profile of 2-(Hydrazinylmethyl)-4-phenylthiazole is not yet fully elucidated. Future investigations should systematically screen this compound for a variety of biological activities.

Key Areas for Exploration:

Antimicrobial Activity: Thiazole (B1198619) derivatives have demonstrated potent antibacterial and antifungal properties. researchgate.net Research should be directed towards evaluating the efficacy of this compound against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Many thiazole-containing compounds are known to exhibit significant antiproliferative effects against various cancer cell lines. nih.gov The cytotoxic potential of this compound should be investigated against a panel of human cancer cell lines to determine its potential as a lead compound for novel anticancer agents.

Antiviral Activity: The thiazole nucleus is a component of some antiviral drugs. Screening this compound for activity against a range of viruses could uncover new therapeutic opportunities.

Anti-inflammatory Activity: Some hydrazono-thiazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Investigating the potential of this compound to modulate inflammatory pathways could lead to the development of new treatments for inflammatory disorders.

Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting specific enzymes involved in disease pathogenesis. For instance, its potential as a carbonic anhydrase inhibitor could be explored. nih.gov

A systematic approach to screening will be crucial in uncovering the full therapeutic potential of this compound and its derivatives.

Development of Stereoselective and Eco-Friendly Synthetic Methodologies

The advancement of synthetic chemistry towards more sustainable and efficient processes is a critical area of research. For this compound, future efforts should focus on developing synthetic routes that are not only high-yielding but also environmentally benign and capable of producing stereochemically pure isomers.

Research Gaps and Future Directions:

Eco-Friendly Synthesis: Conventional methods for synthesizing thiazole derivatives often involve hazardous reagents and solvents. bepls.com There is a growing need to develop "green" synthetic protocols that utilize safer solvents (like water or ionic liquids), recyclable catalysts, and energy-efficient techniques such as microwave or ultrasonic irradiation. bepls.commdpi.com

Stereoselective Synthesis: The presence of stereocenters in derivatives of this compound necessitates the development of stereoselective synthetic methods. Such methods would allow for the synthesis of enantiomerically pure compounds, which is crucial for understanding their structure-activity relationships and for developing safer and more effective drugs.

Table 1: Comparison of Conventional vs. Eco-Friendly Synthetic Approaches for Thiazole Derivatives

| Feature | Conventional Synthesis | Eco-Friendly Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Employs green solvents like water, ethanol, or solvent-free conditions. bepls.com |

| Catalysts | May use stoichiometric amounts of toxic reagents. | Utilizes recyclable and reusable catalysts. bepls.commdpi.com |

| Energy Source | Typically relies on conventional heating. | Employs energy-efficient methods like microwave or ultrasound. bepls.com |

| Byproducts | Can generate significant amounts of waste. | Aims for higher atom economy and minimal waste generation. |

Integration of Advanced Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govijettjournal.org These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Applications of AI and ML:

Predictive Modeling: AI and ML algorithms can be trained on existing data for other thiazole derivatives to predict the potential biological activities, pharmacokinetic properties (ADME/T), and toxicity of this compound. nih.govresearchgate.net This can help prioritize experimental studies.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Machine learning can analyze complex SAR data to identify key structural features responsible for biological activity, guiding the design of more potent and selective compounds.

Table 2: Role of AI and Machine Learning in the Development of this compound Derivatives

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Rapidly screen virtual libraries of derivatives for potential biological activities. researchgate.netnih.gov |

| Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with desired therapeutic properties. nih.gov |

| ADME/T Prediction | Support Vector Machines (SVM), Random Forests | Predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase. nih.gov |

Targeted Derivatization for Specific Enzyme Inhibition or Receptor Modulation

To enhance the therapeutic potential of this compound, targeted derivatization strategies are essential. This involves rationally modifying the chemical structure to improve its binding affinity and selectivity for a specific biological target, such as an enzyme or a receptor.

Strategies for Targeted Derivatization:

Enzyme Inhibition: By understanding the three-dimensional structure of a target enzyme's active site, derivatives of this compound can be designed to act as specific inhibitors. This approach has been successful for other heterocyclic compounds. nih.gov

Receptor Modulation: The compound can be modified to act as an agonist or antagonist for specific receptors. For example, derivatives could be designed to modulate the activity of G protein-coupled receptors (GPCRs), which are important drug targets.

Structure-Based Drug Design: Utilizing techniques like X-ray crystallography and molecular docking, the interactions between derivatives of this compound and their biological targets can be visualized. This information is invaluable for designing modifications that enhance binding and efficacy.

Table 3: Potential Derivatization Strategies and Their Therapeutic Targets

| Modification Site on this compound | Potential Functional Group Addition | Potential Therapeutic Target |

|---|---|---|

| Hydrazinyl group | Acylation, Sulfonylation, Schiff base formation | Kinases, Proteases, Carbonic Anhydrases |

| Phenyl ring | Introduction of electron-donating or -withdrawing groups | Receptors (e.g., GPCRs), Ion channels |

| Thiazole ring | Substitution at the C5 position | Various enzymes and receptors |

Q & A

Q. What are the common synthetic routes for preparing 2-(hydrazinylmethyl)-4-phenylthiazole derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with thiazole intermediates under LiCl catalysis in ethanol to form hydrazinylmethyl-substituted thiazoles. Aromatic aldehydes are often condensed with 2-amino-4-phenylthiazole in ethanol under reflux (6 hours), followed by recrystallization in ethyl acetate/hexane mixtures to isolate products . Key intermediates (e.g., phenacyl bromides) may undergo ring-closure reactions to introduce substituents .

Q. How are structural and purity assessments conducted for these compounds?

Characterization relies on integrated analytical techniques:

- Melting points : Used to assess purity (e.g., compounds with sharp melting points >270°C indicate high crystallinity) .

- Spectroscopy : IR confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazinyl groups). ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro biological assays are used to evaluate antimicrobial activity?

Antifungal and antibacterial activities are tested via broth microdilution assays. For example, MIC (Minimum Inhibitory Concentration) values against Candida species are determined using serial dilutions (e.g., 31.25 µg/mL for active derivatives), with ketoconazole as a positive control . Bacterial strains (e.g., S. aureus, E. coli) are cultured in Mueller-Hinton broth, and growth inhibition is measured spectrophotometrically at 600 nm after 24 hours .

Advanced Research Questions

Q. How can computational methods predict electronic properties and binding interactions?

- TD-DFT : Calculates excited-state properties (e.g., ESIPT processes in thiazoles) using basis sets like 6-31+G(d,p) under IEFPCM solvation models .

- Molecular docking : Evaluates ligand-receptor interactions (e.g., binding poses of thiazole derivatives in enzyme active sites, visualized with PyMOL). Docking scores correlate with experimental MIC values .

Q. What structural modifications enhance biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring improve antifungal activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., 4-bromophenyl) enhance membrane permeability, reducing MIC values by ~50% compared to unsubstituted analogs .

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst screening : LiCl in ethanol improves hydrazine coupling efficiency (yields >75% vs. <50% without catalyst) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate ring-closure reactions at 80°C, reducing reaction times from 12 to 6 hours .

Q. How should researchers resolve contradictions in reported biological data?

- Standardize assays : Use CLSI guidelines for MIC testing to minimize variability in inoculum size and incubation conditions .

- Control compounds : Include reference drugs (e.g., ciprofloxacin for bacteria) to calibrate inter-study results .

- Meta-analysis : Compare logP and pKa values to reconcile discrepancies in cell permeability and ionization states .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine condensation | Ethanol, LiCl, 12 h reflux | 72–85 | |

| Aldehyde condensation | Ethanol, 6 h reflux | 65–78 | |

| Recrystallization | Ethyl acetate/hexane (1:5) | >95 purity |

Table 2. Biological Activity of Selected Derivatives

| Compound | MIC (µg/mL) vs. C. utilis | LogP | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl) analog | 31.25 | 2.8 | |

| 2-(4-Bromophenyl) analog | 15.6 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.